molecular formula C24H17N3O3S B15012736 2-(3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione

2-(3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B15012736
M. Wt: 427.5 g/mol
InChI Key: PIZCFXWPQMZWHG-UHFFFAOYSA-N
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Description

2-(3-{2-[(2-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, an amino-thiazole moiety, and an isoindole-dione structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{2-[(2-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-{2-[(2-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

2-(3-{2-[(2-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-{2-[(2-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{2-[(2-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of a methoxyphenyl group, an amino-thiazole moiety, and an isoindole-dione structure. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H17N3O3S

Molecular Weight

427.5 g/mol

IUPAC Name

2-[3-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione

InChI

InChI=1S/C24H17N3O3S/c1-30-21-12-5-4-11-19(21)25-24-26-20(14-31-24)15-7-6-8-16(13-15)27-22(28)17-9-2-3-10-18(17)23(27)29/h2-14H,1H3,(H,25,26)

InChI Key

PIZCFXWPQMZWHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=CS2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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